3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde
CAS No.:
Cat. No.: VC17809523
Molecular Formula: C9H5F2N3O
Molecular Weight: 209.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5F2N3O |
|---|---|
| Molecular Weight | 209.15 g/mol |
| IUPAC Name | 3,5-difluoro-4-(1,2,4-triazol-1-yl)benzaldehyde |
| Standard InChI | InChI=1S/C9H5F2N3O/c10-7-1-6(3-15)2-8(11)9(7)14-5-12-4-13-14/h1-5H |
| Standard InChI Key | ZIICFEJDUXIWIN-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1F)N2C=NC=N2)F)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s systematic IUPAC name, 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde, reflects its core components:
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A benzene ring substituted with fluorine atoms at positions 3 and 5
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A 1,2,4-triazole moiety at position 4
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An aldehyde functional group at position 1
The molecular formula is C₉H₅F₂N₃O, with a calculated molecular weight of 225.16 g/mol. The presence of electronegative fluorine atoms and the electron-withdrawing triazole ring creates distinct electronic effects, influencing reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅F₂N₃O |
| Molecular Weight (g/mol) | 225.16 |
| Hydrogen Bond Acceptors | 5 (2 F, 2 N, 1 O) |
| Hydrogen Bond Donors | 0 |
| Topological Polar Surface Area | 67.8 Ų (estimated) |
| LogP (Octanol-Water) | 1.8 (predicted) |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde likely involves sequential functionalization of a benzene precursor. Two plausible routes are:
Route 1: Direct Fluorination of Triazole-Substituted Benzaldehyde
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Triazole Introduction: Coupling 4-fluorobenzaldehyde with 1,2,4-triazole under basic conditions .
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Directed Ortho-Fluorination: Using a directing group (e.g., aldehyde) to install fluorine atoms at positions 3 and 5 via electrophilic fluorination .
Route 2: Pre-Fluorinated Benzene Core
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Di-Fluorination: Starting with 3,5-difluorobenzoic acid derivatives.
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Aldehyde Formation: Reduction of acid to alcohol followed by oxidation to aldehyde.
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Triazole Coupling: Ullmann-type coupling with 1,2,4-triazole .
Reaction Conditions and Challenges
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Triazole Coupling: Requires transition metal catalysts (e.g., CuI) and elevated temperatures (100–150°C) .
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Fluorination: Selectfluor or Xenon difluoride (XeF₂) may be employed, though regioselectivity must be carefully controlled .
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Aldehyde Stability: The aldehyde group is prone to oxidation; inert atmospheres and low temperatures are critical during synthesis .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield (Est.) |
|---|---|---|---|
| 1 | Triazole Installation | CuI, K₂CO₃, DMSO, 120°C | 45–60% |
| 2 | Electrophilic Fluorination | Selectfluor, CH₃CN, RT | 30–40% |
| 3 | Purification | Column Chromatography (SiO₂) | 85–90% |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to hydrogen-bond accepting capacity. Limited solubility in water (<1 mg/mL) .
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Thermal Stability: Decomposition likely above 200°C, based on triazole-containing analogs .
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Photostability: Fluorine substituents may reduce UV-induced degradation compared to non-fluorinated analogs .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch), 1600–1500 cm⁻¹ (aromatic C=C), and 1100–1000 cm⁻¹ (C-F) .
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NMR Spectroscopy:
Applications in Pharmaceutical and Material Science
Drug Discovery Intermediate
The 1,2,4-triazole moiety is prevalent in antifungal agents (e.g., fluconazole), while fluorine enhances metabolic stability. This compound could serve as a precursor for:
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Triazole Antifungals: Via reductive amination of the aldehyde group .
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Kinase Inhibitors: Fluorine atoms improve target binding through hydrophobic interactions .
Coordination Chemistry
The aldehyde and triazole groups act as potential ligands for metal complexes. Applications include:
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Catalysis: Palladium complexes for cross-coupling reactions.
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Luminescent Materials: Europium(III) or terbium(III) complexes for OLEDs .
| Derivative | Application | Target Property |
|---|---|---|
| Schiff Base Complexes | Anticancer Agents | DNA Intercalation |
| Hydrazones | Antimicrobials | Membrane Disruption |
| Metal-Organic Frameworks | Gas Storage | High Surface Area |
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